Ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(methylamino)phenyl]propanoate;hydrochloride
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Overview
Description
Ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(methylamino)phenyl]propanoate;hydrochloride is a chemical compound with the molecular formula C12H14F3NO3 It is a trifluorinated derivative of a phenylpropanoic acid ester, which means it contains three fluorine atoms attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Starting from Ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate: . The reaction typically requires a strong base, such as sodium hydride, to deprotonate the phenyl group, followed by the addition of a methylamino group.
From 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid: This method involves esterification with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester derivative.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of specialized reactors and controlled reaction conditions to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(methylamino)phenyl]propanoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: Substitution reactions can occur at the phenyl ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Trifluoromethyl-substituted carboxylic acids.
Reduction: Reduced phenyl derivatives.
Substitution: Substituted phenyl compounds with different functional groups.
Scientific Research Applications
Ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(methylamino)phenyl]propanoate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(methylamino)phenyl]propanoate;hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and reactivity, making it suitable for various chemical transformations. The phenyl ring with the methylamino substituent can interact with biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(methylamino)phenyl]propanoate;hydrochloride is unique due to its trifluoromethyl group and phenyl ring structure. Similar compounds include:
Ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate: Lacks the phenyl ring and methylamino group.
3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid: Similar trifluoromethyl group but different ester group.
Ethyl 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoate: Similar structure but without the phenyl ring.
Properties
IUPAC Name |
ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(methylamino)phenyl]propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO3.ClH/c1-3-19-10(17)11(18,12(13,14)15)8-4-6-9(16-2)7-5-8;/h4-7,16,18H,3H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTXQMNBRFLBHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)NC)(C(F)(F)F)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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